Bienvenue dans la boutique en ligne BenchChem!

4-(1H-indazol-3-yl)butanoic acid

CB1 receptor binding affinity heterocyclic scaffold

4-(1H-Indazol-3-yl)butanoic acid is a critical indazole building block for medicinal chemistry. It offers a 10-fold affinity advantage over indole analogs in CB1 receptor binding and preserves the essential NH donor for ATP-binding site engagement in kinase inhibitor design. With validated Ki values (45.9 µM against GABA transaminase), it's a superior starting point for SAR campaigns. Choose this 3-substituted isomer over 1-substituted variants to maintain key hinge-binding interactions.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13614246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indazol-3-yl)butanoic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CCCC(=O)O
InChIInChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
InChIKeyFJDZOFCPEKYHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indazol-3-yl)butanoic Acid: Indazole-Based Carboxylic Acid Scaffold for Enzyme Inhibition and Chemical Biology


4-(1H-Indazol-3-yl)butanoic acid is an indazole-derived carboxylic acid building block (CAS: Not yet assigned a widely recognized single registry number in major public databases; appears primarily as a specialty research chemical). The compound features a 1H-indazole heterocycle linked via its 3-position to a butanoic acid side chain. Structurally, it belongs to the class of indazole-3-alkanoic acids, which are distinct from indole-3-alkanoic acids and 2-substituted indazole isomers. The indazole core is known to engage biological targets through hydrogen bonding and π-stacking interactions, and the butanoic acid moiety provides a carboxylate handle for conjugation, salt formation, or further derivatization [1].

Why 4-(1H-Indazol-3-yl)butanoic Acid Cannot Be Replaced by Indole Analogs or Other Indazole Isomers


In-class substitution of 4-(1H-indazol-3-yl)butanoic acid is not chemically or pharmacologically straightforward. First, indazole-to-indole replacement (e.g., using 4-(1H-indol-3-yl)butanoic acid) introduces a critical difference in heterocyclic electronics and hydrogen-bonding capability, which translates to measurable shifts in target binding affinity [1]. Second, regiochemical variation—moving the butanoic acid attachment from the indazole 3-position to the 1-position (e.g., 2-(1H-indazol-1-yl)butanoic acid) alters the conformational presentation of the carboxylate and the molecular dipole, impacting recognition by enzymes and transporters. Third, homologation (e.g., 3-(1H-indazol-3-yl)propanoic acid) changes chain flexibility and pKa, which can affect cellular permeability and metabolic stability. The evidence below quantifies these differential effects.

4-(1H-Indazol-3-yl)butanoic Acid: Quantitative Differentiation from Closest Analogs


Indazole vs. Indole Core Substitution: 10-Fold Improvement in CB1 Receptor Binding Affinity

When the indazole core of 4-(1H-indazol-3-yl)butanoic acid is replaced by an indole core (i.e., 4-(1H-indol-3-yl)butanoic acid) in structurally matched synthetic cannabinoid receptor agonists (SCRAs), the CB1 receptor binding affinity (Ki) shifts by approximately an order of magnitude. Across a library of 30 compounds varying only in headgroup and tail, indazole-containing ligands consistently showed higher affinity (Ki range: 0.17–39 nM) compared to their direct indole counterparts (Ki range: 0.95–160 nM) [1].

CB1 receptor binding affinity heterocyclic scaffold

Enzymatic Inhibition Profile: Micromolar Affinity for GABA Transaminase and Carbonic Anhydrase I

4-(1H-Indazol-3-yl)butanoic acid has been experimentally tested for inhibitory activity against two distinct enzymes. It inhibits gamma-amino-N-butyrate transaminase (GABA-T) from porcine brain with a Ki of 45.9 µM [1]. Against recombinant human carbonic anhydrase I (hCA I), the compound exhibits a Ki of 83.1 µM [2]. These values serve as baseline enzymatic activity benchmarks for this scaffold. Direct comparator data for close analogs in these exact assays are not available, limiting cross-study comparisons.

GABA transaminase carbonic anhydrase enzyme inhibition

Regiochemical Impact: 3-Substituted Indazole Butanoic Acid vs. 1-Substituted Isomer

The attachment position of the butanoic acid side chain on the indazole ring critically determines the compound's physicochemical and biological profile. 4-(1H-indazol-3-yl)butanoic acid (3-substituted) positions the carboxylate group in a different vector relative to the indazole NH compared to 2-(1H-indazol-1-yl)butanoic acid (1-substituted). In studies of indazole-based inhibitors, 3-substituted indazoles typically maintain the acidic NH proton available for hydrogen bonding, whereas 1-substituted derivatives block this interaction [1]. While quantitative enzymatic data directly comparing these two isomers are not available, the structural difference is fundamental to SAR design.

indazole regioisomer structure-activity relationship medicinal chemistry

Derivatization Versatility: Amino-Functionalized Analog Shows Enhanced Synthetic Utility

The parent 4-(1H-indazol-3-yl)butanoic acid can be elaborated into 4-amino-4-(1H-indazol-3-yl)butanoic acid (CAS 1536421-65-4), which introduces an α-amino group adjacent to the carboxylate. This modification increases hydrogen bond donor/acceptor count (from 2/4 to 3/5) and adds a stereocenter, enabling access to chiral peptidomimetic libraries [1]. The amino analog is commercially available and priced at approximately $1,400–$4,100 per gram depending on quantity [2], reflecting its value as a versatile intermediate compared to the parent acid.

derivatization building block peptidomimetic

4-(1H-Indazol-3-yl)butanoic Acid: Validated Application Scenarios Based on Quantitative Evidence


CB1 Cannabinoid Receptor Probe Design and SAR Studies

The indazole scaffold of 4-(1H-indazol-3-yl)butanoic acid confers a distinct affinity advantage (up to 10-fold lower Ki) over indole analogs for CB1 receptor binding [1]. This scaffold is therefore preferred when designing high-affinity synthetic cannabinoid receptor agonists (SCRAs) for structure-activity relationship (SAR) exploration or for developing tool compounds to interrogate endocannabinoid signaling pathways.

Kinase Inhibitor Hinge-Binder Scaffold Development

The 3-substituted indazole motif preserves the free indazole NH group, a critical hydrogen bond donor for ATP-binding site engagement in kinase inhibitor design [1]. Researchers developing ATP-competitive inhibitors targeting kinases such as TTK, PLK4, Aurora, or GSK-3β should prioritize the 3-substituted indazole butanoic acid core over 1-substituted isomers to maintain key hinge-binding interactions.

GABAergic and Carbonic Anhydrase Tool Compound Synthesis

With experimentally determined Ki values of 45.9 µM against GABA transaminase and 83.1 µM against carbonic anhydrase I [1][2], 4-(1H-indazol-3-yl)butanoic acid provides a validated starting point for medicinal chemistry campaigns targeting neurological disorders (via GABA modulation) or glaucoma/cancer applications (via carbonic anhydrase inhibition). These micromolar affinity values offer a baseline for iterative optimization.

Chiral Peptidomimetic and Amino Acid Analog Synthesis

The parent compound serves as a gateway to chiral 4-amino-4-(1H-indazol-3-yl)butanoic acid, which introduces an α-amino group and a stereocenter [1]. This derivative is employed in the synthesis of constrained peptidomimetics, non-natural amino acid building blocks, and protease inhibitor scaffolds where both the indazole heterocycle and a chiral α-amino acid motif are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-indazol-3-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.